Cas no 934-11-2 ((1-Chloropropyl)benzene)

(1-Chloropropyl)benzene structure
(1-Chloropropyl)benzene structure
Product Name:(1-Chloropropyl)benzene
Numero CAS:934-11-2
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
Update Time:2025-06-23

(1-Chloropropyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, (1-chloropropyl)-
    • (1-Chloropropyl)benzene
    • (1-CHLORO-PROPYL)-BENZENE
    • 1-chloro-1-phenylpropane
    • (1-Chloropropyl)benzene (ACI)
    • 1-Phenylpropyl chloride
    • α-Ethylbenzyl chloride
    • AKOS009235220
    • 934-11-2
    • DB-299412
    • J-500148
    • 1-chloropropylbenzene
    • (1-Chloropropargylidene)cyclohexane
    • Benzene, (1-chloropropyl)
    • SCHEMBL212179
    • DTXSID70335275
    • EN300-91435
    • (1-Chloropropyl)-benzene
    • J-500147
    • MDL: MFCD00466194
    • Inchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • Chiave InChI: MZMVVHAHSRJOEO-UHFFFAOYSA-N
    • Sorrisi: ClC(CC)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 154.0549280g/mol
  • Massa monoisotopica: 154.0549280g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 84.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 0Ų

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(1-Chloropropyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Catalysts: Bismuth trichloride
Riferimento
Bismuth(III) chloride-catalyzed chlorination of alcohols by chlorosilanes
Labrouillere, Mireille; Le Roux, Christophe; Gaspard-Iloughmane, Hafida; Dubac, Jacques, Synlett, 1994, (9), 723-4

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Trichloroisocyanuric acid Solvents: Dichloromethane ;  3 h, 25 °C
1.2 10 min
Riferimento
Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions
Venkanna, Purugula; Kumar, Mukka Satish; Rajanna, Kamatala Chinna; Ali, Mir Moazzam, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Toluene ;  4 h, 110 - 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
A method for preparing benzyl chloride derivatives
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Zinc chloride ;  10 h, 25 °C
Riferimento
Use of metal-accumulating plants for the preparation of catalysts that can be used in chemical reactions
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Chloroform ;  4 h, rt
Riferimento
Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodides
Firouzabadi, Habib; Iranpoor, Naser; Karimi, Babak; Hazarkhani, Hassan, Synthetic Communications, 2003, 33(21), 3671-3677

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 1 - 18 h, 0 °C → rt
Riferimento
Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes
Tyrol, Chet C.; Yone, Nang S.; Gallin, Connor F.; Byers, Jeffery A., Chemical Communications (Cambridge, 2020, 56(93), 14661-14664

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  4 h, 5 °C; 2 h, 20 - 30 °C
Riferimento
Preparation method of (1-chloropropyl)benzene and derivatives
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cyanuric chloride ,  1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ;  25 °C
1.2 Solvents: Acetonitrile ;  45 min, 25 °C
Riferimento
Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application
Hullio, Ahmed Ali; Mastoi, G. M., Chinese Journal of Chemistry, 2012, 30(7), 1647-1657

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ;  1.5 h, rt
Riferimento
Iron catalyzed halogenation of benzylic aldehydes and ketones
Savela, Risto; Warna, Johan; Murzin, Dmitry Yu.; Leino, Reko, Catalysis Science & Technology, 2015, 5(4), 2406-2417

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Zinc chloride ;  10 h, 25 °C
Riferimento
Use of compositions obtained by calcing particular metal-accumulating plants for implementing catalytical reactions
, European Patent Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction
Tyrol, Chet C.; Yone, Nang; Gallin, Connor F.; Byers, Jeffery A., ChemRxiv, 2020, 1, 1-6

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Riferimento
Hydrolysis of some bicyclic enol acetates. Chlorinolyisis of some optically active sulfides
Diehl, Robert Eugene, 1961, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ;  45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane ,  Water ;  1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen
Yus, Miguel; Ramon, Diego J.; Gomez, Inmaculada, Tetrahedron, 2003, 59(18), 3219-3225

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ;  0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands
Iwamoto, Hiroaki ; Endo, Kohei; Ozawa, Yu; Watanabe, Yuta; Kubota, Koji ; et al, Angewandte Chemie, 2019, 58(32), 11112-11117

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Hydrochloric acid Catalysts: Acetic acid ;  6 - 24 h, 50 °C
Riferimento
Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system
Liang, Shengzong; Hammond, Gerald B.; Xu, Bo, Green Chemistry, 2018, 20(3), 680-684

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide ,  Tetrabutylammonium fluoride Solvents: Dichloromethane ;  8 h, 50 °C
Riferimento
Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation
Hu, Meng-Yang; He, Qiao; Fan, Song-Jie; Wang, Zi-Chen; Liu, Luo-Yan; et al, Nature Communications, 2018, 9(1), 1-11

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes
Chen, Jian; Zhu, Shaolin, Journal of the American Chemical Society, 2021, 143(35), 14089-14096

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  12 h, 23 °C
Riferimento
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles
Cherney, Alan H.; Reisman, Sarah E., Journal of the American Chemical Society, 2014, 136(41), 14365-14368

(1-Chloropropyl)benzene Raw materials

(1-Chloropropyl)benzene Preparation Products

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